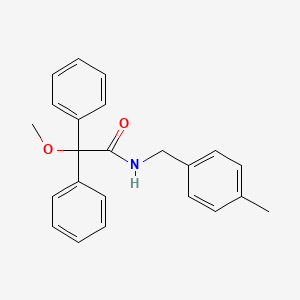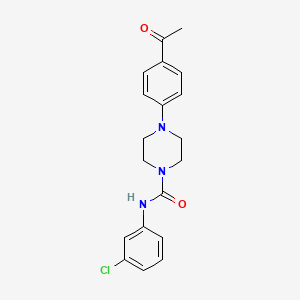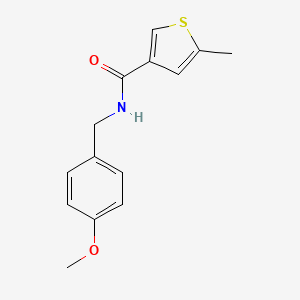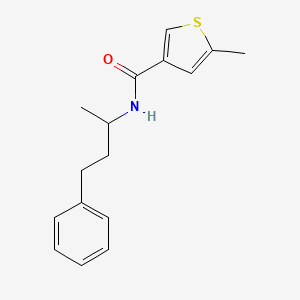
N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists. TRP channels are ion channels that play a critical role in various physiological processes, including pain sensation, temperature regulation, and taste perception.
Mecanismo De Acción
N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide acts as a TRPV1 channel antagonist by binding to the channel and preventing the influx of calcium ions into the cell. This mechanism of action is responsible for the analgesic effects of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide. Additionally, N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide has been shown to have antitumor effects. N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide has also been shown to reduce the severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide in lab experiments is its specificity for the TRPV1 channel. This specificity allows researchers to study the effects of blocking this channel without affecting other channels or physiological processes. However, one limitation of using N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide is its relatively low potency compared to other TRPV1 antagonists. This limitation may require higher concentrations of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide. One potential direction is the development of more potent TRPV1 antagonists based on the structure of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide. Another direction is the investigation of the effects of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide on other TRP channels and physiological processes. Additionally, the potential of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide as a therapeutic agent in other diseases and conditions, such as epilepsy and cancer, warrants further investigation.
Conclusion:
In conclusion, N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide is a promising compound with potential therapeutic applications in chronic pain, inflammation, and cancer. Its specific mechanism of action on the TRPV1 channel makes it an attractive target for drug development. The biochemical and physiological effects of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide make it a valuable tool for studying the role of TRP channels in various physiological processes. Further research is needed to fully understand the potential of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide as a therapeutic agent and to explore its future directions.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases and conditions. One of the most promising applications of N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide is in the treatment of chronic pain. N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide has been shown to block the TRPV1 channel, which is involved in pain sensation. By blocking this channel, N-(4-bromo-3-chlorophenyl)-5-methyl-3-thiophenecarboxamide can reduce pain without causing the side effects associated with traditional pain medications such as opioids.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c1-7-4-8(6-17-7)12(16)15-9-2-3-10(13)11(14)5-9/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYXNEKKIVDDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-oxo-5-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}pentanoic acid](/img/structure/B4265285.png)


![1-(4-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4265315.png)
![isopropyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265333.png)

![6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265343.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265350.png)





